Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also contains a tert-butoxycarbonyl (Boc) group and a benzyloxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the tert-butoxycarbonyl group into a precursor molecule. The Boc group is often used in organic synthesis as a protecting group for amines . A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a Boc group, and a benzyloxy group. The Boc group has a unique reactivity pattern due to the crowded tert-butyl group .Chemical Reactions Analysis
The Boc group in this compound can be involved in a variety of chemical reactions. It is often used as a protecting group for amines during chemical transformations .Scientific Research Applications
Structural Analysis
The compound has been studied for its structural characteristics. For instance, Jankowska et al. (2002) investigated the crystal structure of a related compound, focusing on the conformation of the tert-butoxycarbonyl group and the arrangement of phenyl rings, highlighting the importance of N-methylation in determining peptide conformation (Jankowska et al., 2002).
Synthesis and Application in Peptidomimetics
Significant research has gone into developing synthesis methods for related compounds. Lauffer and Mullican (2002) described a practical synthesis method for a structurally similar compound, highlighting its potential as a dipeptide mimetic in the synthesis of interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002). Limbach et al. (2009) prepared a related compound as a versatile building block for cyclopropyl-containing amino acids, demonstrating its reactivity in Michael additions and Diels–Alder reactions (Limbach et al., 2009).
Catalytic Applications
The compound and its derivatives have been explored in catalytic applications. For example, Abrantes et al. (2009) prepared a complex incorporating a structurally similar amino acid-functionalized cyclopentadienyl group, which was used in the catalytic olefin epoxidation (Abrantes et al., 2009).
Pharmaceutical Intermediates
Research has also focused on the potential of these compounds as intermediates in pharmaceutical synthesis. BerlinMichael et al. (2007) detailed the synthesis of a related compound considered to be a versatile pharmaceutical intermediate (BerlinMichael et al., 2007).
Future Directions
Properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3-phenylmethoxypyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)27-18(24)20-21-11-10-14(22)16(15(21)17(23)25-4)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFFGGJUFFRTON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=CC(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.